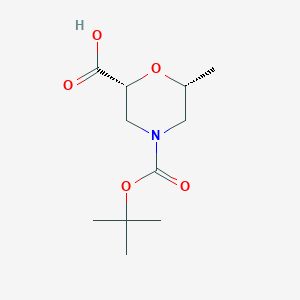

(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a versatile small molecule scaffold used primarily in research settings. It is a heterocyclic compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . This compound is notable for its use in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-morpholinedicarboxylic acid with di-tert-butyl dicarbonate under basic conditions . This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the morpholine ring or the Boc group.

Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Applications De Recherche Scientifique

(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing for selective reactions at other sites on the molecule. This compound can modulate various biochemical pathways by acting as a precursor or intermediate in the synthesis of more complex molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid: A versatile scaffold used in synthetic organic chemistry.

2,4-Morpholinedicarboxylic acid: A precursor in the synthesis of the target compound.

Di-tert-butyl dicarbonate: A reagent used for introducing the Boc group.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the Boc group. This unique combination allows for selective reactions and the formation of complex molecules with high precision .

Activité Biologique

(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, commonly referred to as Boc-6-methylmorpholine-2-carboxylic acid, is a chiral amino acid derivative with potential applications in pharmaceutical chemistry. Its unique structure and stereochemistry contribute to its biological activity, particularly in enzyme inhibition and drug development.

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 1581752-93-3

Biological Activity Overview

The biological activity of Boc-6-methylmorpholine-2-carboxylic acid has been explored primarily in the context of its role as a building block for more complex molecules. Its derivatives have shown promise in various biochemical pathways, particularly in relation to enzyme inhibition.

Enzyme Inhibition

-

Histone Deacetylase (HDAC) Inhibition :

- Compounds derived from morpholine structures have been investigated for their ability to inhibit HDAC enzymes, which play crucial roles in regulating gene expression through chromatin remodeling. Selective HDAC inhibitors are of interest for their potential anti-cancer properties.

- Research indicates that modifications in the morpholine structure can lead to significant changes in inhibitory potency against different HDAC isoforms. For example, certain derivatives showed IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10–11 while exhibiting poor activity against class IIa HDACs .

- Acetylcholinesterase Inhibition :

Study 1: Synthesis and Evaluation of Azumamides

A study focused on the total synthesis of azumamides A–E, which are cyclic peptides containing morpholine derivatives. The research highlighted the importance of stereochemistry in biological activity:

- Findings : The synthesized compounds showed varying degrees of inhibition against HDAC isoforms, with specific analogs being significantly more potent than others due to structural modifications .

Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on various morpholine derivatives, including Boc-6-methylmorpholine:

- Results : The presence of specific substituents influenced the binding affinity and selectivity towards different HDAC isoforms. For instance, carboxylic acid-containing compounds exhibited greater potency compared to their carboxamide counterparts .

Data Tables

| Compound Name | IC50 (nM) | Target Enzyme |

|---|---|---|

| Azumamide C | 14 | HDAC1 |

| Azumamide E | 67 | HDAC3 |

| Boc-6-methylmorpholine derivative A | 30 | Acetylcholinesterase |

| Boc-6-methylmorpholine derivative B | 200 | Acetylcholinesterase |

Propriétés

IUPAC Name |

(2R,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMIYSXHHOKJEZ-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.